3,4-Epoxy-moxidectin is a chemical compound derived from moxidectin, an anthelmintic drug used primarily for treating parasitic infections in animals. Moxidectin is known for its efficacy against various internal and external parasites, making it a valuable agent in veterinary medicine. The compound 3,4-epoxy-moxidectin has been identified as a degradation product of moxidectin, particularly under stress conditions such as heat, acid, and alkali exposure. Its molecular structure and properties are significant for understanding the stability and effectiveness of moxidectin formulations.
Moxidectin was initially developed for veterinary use and has been studied extensively for its stability and degradation pathways. The identification of 3,4-epoxy-moxidectin was reported in studies focusing on the degradation products of moxidectin under various stress conditions, including acid hydrolysis and oxidation . This compound has been characterized using advanced analytical techniques such as liquid chromatography and mass spectrometry.
3,4-Epoxy-moxidectin falls under the category of macrocyclic lactones, which are a class of compounds known for their antiparasitic properties. Specifically, it is classified as an epoxy derivative of moxidectin, indicating the presence of an epoxide functional group in its structure.
The synthesis of 3,4-epoxy-moxidectin primarily occurs through the degradation of moxidectin when subjected to specific conditions. The degradation processes can include:
During the synthesis process, the reaction conditions must be carefully controlled to monitor the formation of 3,4-epoxy-moxidectin. Techniques such as high-resolution mass spectrometry (HRMS) are employed to identify and characterize the resulting products based on their mass-to-charge ratios and fragmentation patterns .
The molecular formula for 3,4-epoxy-moxidectin is with a molecular weight of approximately 655.82 g/mol . The structural representation includes:
3,4-Epoxy-moxidectin can participate in various chemical reactions due to its reactive epoxide group. Key reactions include:
The reactivity of 3,4-epoxy-moxidectin can be influenced by factors such as pH, temperature, and the presence of catalysts. Detailed kinetic studies may be performed to understand these reaction pathways better.
The mechanism by which 3,4-epoxy-moxidectin exerts its biological effects is not fully elucidated but likely involves:
While specific data on the mechanism for 3,4-epoxy-moxidectin is limited compared to moxidectin itself, studies indicate that modifications in chemical structure can influence pharmacological activity.
These properties suggest that 3,4-epoxy-moxidectin may have stability under certain conditions but could also be susceptible to hydrolysis or other degradation pathways under extreme pH or thermal conditions.
While primarily recognized as a degradation product of moxidectin, 3,4-epoxy-moxidectin may have potential applications in:
Research into this compound continues to reveal insights into its properties and potential implications for veterinary medicine and drug formulation stability.
3,4-Epoxy-moxidectin (CAS: 1402163-94-3) is a chemically modified derivative of the macrocyclic lactone anthelmintic moxidectin, which is widely used in veterinary medicine for parasite control [3] [9]. This epoxy derivative has garnered significant attention in pharmaceutical manufacturing due to its role as a process-related impurity that emerges during moxidectin synthesis or under suboptimal storage conditions [4] [7]. Its molecular structure (C37H53NO9) and properties are well-documented in chemical databases and supplier catalogs, reflecting its established identity within quality control frameworks [2] [4].
During moxidectin production, chemical reactions such as epoxidation of precursor compounds (e.g., nemadectin) can generate 3,4-epoxy-moxidectin as an unintended byproduct [8]. It is formally designated as "Moxidectin Impurity 18" in compendial standards, indicating its recognized impact on the final drug substance’s purity profile [4] [7]. The formation of this impurity is attributed to:
Regulatory authorities (e.g., EMA, FDA) mandate strict limits on identified and unidentified impurities in veterinary APIs to ensure product safety and efficacy [3] [5]. 3,4-Epoxy-moxidectin exemplifies such a controlled impurity because:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0